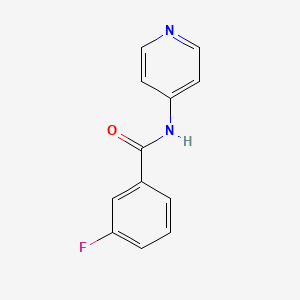

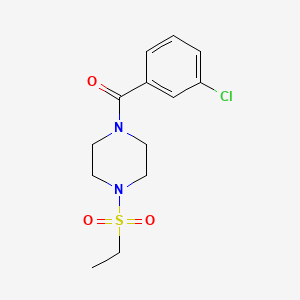

3-fluoro-N-4-pyridinylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-N-4-pyridinylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is used to investigate the biochemical and physiological effects of various compounds on the human body.

科学的研究の応用

Fluorescent pH Sensors

Research on heteroatom-containing organic fluorophores has led to the development of fluorescent pH sensors. One such molecule, constructed from a luminogen with tunable Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) characteristics, demonstrates reversible emission switching between blue and dark states through protonation and deprotonation. This behavior enables its application as a fluorescent pH sensor in various states and as a chemosensor for detecting acidic and basic organic vapors, which could potentially extend to compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide (Yang et al., 2013).

Selective Chemosensors

Pyridinyl-dansyl conjugates synthesized through click chemistry have demonstrated selective sensitivity to Al(3+) ions, based on internal charge transfer (ICT) processes. These findings suggest potential applications of pyridinyl-based structures, similar to 3-fluoro-N-4-pyridinylbenzamide, in the development of selective ratiometric and colorimetric chemosensors for various metal ions (Maity & Govindaraju, 2010).

Molecular Docking and Drug Development

Molecular docking studies on compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide have provided insights into the orientations and active conformations of inhibitors when complexed with target enzymes like c-Met kinase. These studies facilitate the analysis of molecular features contributing to high inhibitory activity and support the development of novel drug candidates (Caballero et al., 2011).

Fluorination of Heteroarenes

Innovative methods for the site-selective fluorination of carbon-hydrogen bonds adjacent to nitrogen in pyridines and diazines have been developed, using silver(II) fluoride. This technique allows for the introduction of fluorine into heteroarenes under mild conditions, potentially applicable to compounds like 3-fluoro-N-4-pyridinylbenzamide, enabling the creation of fluorinated derivatives of medicinally important molecules (Fier & Hartwig, 2013).

Novel Synthesis Approaches

A new strategy for synthesizing poly-substituted pyridines, including those with 3-fluoro substitutions, has been developed. This method involves a tandem C-F bond cleavage protocol, enabling the efficient synthesis of complex pyridine derivatives under metal-free conditions. Such advancements in synthetic chemistry could be relevant for the synthesis and functionalization of 3-fluoro-N-4-pyridinylbenzamide derivatives (Chen et al., 2010).

特性

IUPAC Name |

3-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWXEOKGHKFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304118 |

Source

|

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(pyridin-4-yl)benzamide | |

CAS RN |

113204-24-3 |

Source

|

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113204-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)